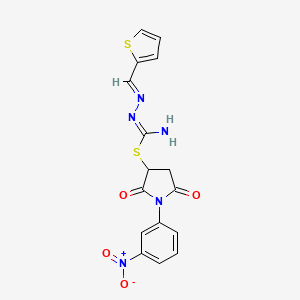
1-(4-bromo-2-nitrophenyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-2-nitrophenyl)-1-propanone, also known as BNPP, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a yellow crystalline powder that has a molecular weight of 276.1 g/mol. BNPP has been widely used in the synthesis of various organic compounds due to its unique properties.
Applications De Recherche Scientifique
1-(4-bromo-2-nitrophenyl)-1-propanone has been widely used in scientific research for its various applications. One of the main applications of this compound is in the synthesis of various organic compounds. This compound is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. This compound has also been used in the synthesis of various fluorescent dyes that are used in biological imaging.
Mécanisme D'action
The mechanism of action of 1-(4-bromo-2-nitrophenyl)-1-propanone is not well understood. However, it is believed that this compound acts as a nucleophile and attacks electrophilic centers in various organic compounds. This results in the formation of various intermediates, which can be further transformed into the desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well studied. However, it is believed that this compound is relatively non-toxic and does not have any significant effects on human health. This compound is not metabolized by the body and is rapidly eliminated from the body via the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-bromo-2-nitrophenyl)-1-propanone is its high purity and stability. This compound is a highly crystalline compound that can be easily purified using standard techniques. This compound is also relatively easy to handle and can be stored for long periods of time without significant degradation. However, one of the main limitations of this compound is its high cost. This compound is a relatively expensive compound, which limits its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-(4-bromo-2-nitrophenyl)-1-propanone. One of the main areas of research is the development of new synthetic methods for this compound. Researchers are also exploring the use of this compound in the synthesis of new organic compounds with unique properties. Another area of research is the use of this compound in biological imaging. Researchers are exploring the use of this compound-based fluorescent dyes for imaging various biological processes. Finally, researchers are also exploring the use of this compound in the development of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 1-(4-bromo-2-nitrophenyl)-1-propanone involves the reaction between 4-bromo-2-nitrobenzaldehyde and nitroethane in the presence of a basic catalyst such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation reaction, which results in the formation of this compound. The reaction is carried out in anhydrous ethanol and requires careful temperature control to prevent side reactions.
Propriétés
IUPAC Name |
1-(4-bromo-2-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c1-2-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEETXSWHSBVLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5849961.png)


![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)





![2-(4-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5850043.png)
